![molecular formula C27H30N2O5S B6572496 3,4,5-triethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946289-22-1](/img/structure/B6572496.png)
3,4,5-triethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
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Description
The compound “3,4,5-triethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide” is a complex organic molecule. It has a molecular weight of 494.6 . The molecule contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest in recent years due to their potential biological activities . The synthesis of such compounds often involves the reaction of various substrates with thiophene . An efficient approach for the synthesis of hard-to-reach 3,4-disubstituted thiophene derivatives has been found based on consecutive transformations of bis(2-chloropropenyl) sulfide .Molecular Structure Analysis
The molecular structure of thiophene derivatives can be complex and varied. The structure of the compound can be elucidated from spectral information . The crystal structure of a similar thiosemicarbazide derivative has been reported, which crystallizes in the monoclinic system .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, they can react with different nucleophiles and electrophiles . The reactivity of 4,5,9,10-tetrahydrothieno[3’,4;5,6]cycloocta[1,2-c]thiophene has been studied based on the example of acetylation reaction .Mechanism of Action
Target of Action
It’s known that thiophene-based analogs, which this compound is a part of, have been studied as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives, which this compound is a part of, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their diverse pharmacological properties .
Result of Action
Given the pharmacological properties of thiophene derivatives, it can be inferred that this compound may have potential therapeutic effects .
properties
IUPAC Name |
3,4,5-triethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O5S/c1-4-32-22-16-19(17-23(33-5-2)25(22)34-6-3)26(30)28-20-11-12-21-18(15-20)9-7-13-29(21)27(31)24-10-8-14-35-24/h8,10-12,14-17H,4-7,9,13H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCAGISCHDBEHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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